Valsartan Acyl Glucuronide
CAS No.:
Cat. No.: VC0203911
Molecular Formula: C₃₀H₃₇N₅O₉
Molecular Weight: 611.64
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₃₇N₅O₉ |
---|---|
Molecular Weight | 611.64 |
Introduction
Biochemical Properties of Valsartan Acyl Glucuronide
Structural Characteristics
The structure of Valsartan Acyl Glucuronide incorporates the complete valsartan molecule conjugated with glucuronic acid via an ester bond. This conjugation significantly alters the three-dimensional structure and molecular properties of the parent compound. Mass spectrometry analysis of valsartan shows a precursor ion at m/z 436 and a quantification ion at m/z 291 . For Valsartan Acyl Glucuronide, the molecular weight would be increased by 176 Da (the mass of the glucuronic acid moiety), resulting in an expected precursor ion around m/z 612.
Table 1. Comparison of Physicochemical Properties Between Valsartan and Its Acyl Glucuronide Metabolite
Property | Valsartan | Valsartan Acyl Glucuronide |
---|---|---|
Molecular Formula | C₂₄H₂₉N₅O₃ | C₃₀H₃₇N₅O₉ |
Molecular Weight | 435.5 g/mol | 611.6 g/mol |
Log P | ~3.6 | Lower (more hydrophilic) |
pKa | ~4.7 | ~3-4 (typical for acyl glucuronides) |
Water Solubility | Limited | Enhanced due to glucuronic acid moiety |
Plasma Protein Binding | >95% | Lower than parent compound |
Ionization at pH 7.4 | Partially ionized | Fully ionized |
Physicochemical Properties
Acyl glucuronides are considerably more polar than their parent carboxylic acid precursors due to the hydrophilic nature of the glucuronic acid moiety and are entirely ionized at physiological pH (7.4), typically possessing pKa values between 3 and 4 . This increased polarity significantly impacts the distribution, membrane permeability, and elimination of Valsartan Acyl Glucuronide.
The transport of acyl glucuronides between the site of formation (e.g., liver) and blood, bile, or other tissues is generally restricted due to their inability to passively diffuse across membrane barriers . Consequently, hepatobiliary and renal transport proteins play crucial roles in the elimination of acyl glucuronides including Valsartan Acyl Glucuronide via biliary or urinary excretion routes . These transport-dependent processes represent potential sites for drug-drug interactions that could affect valsartan elimination.
Stability and Reactivity
Acyl glucuronides exhibit characteristic reactivity patterns that include hydrolysis (reverting to the parent carboxylic acid) and intramolecular acyl migration (resulting in positional isomers). Detailed kinetic modeling of these reactions has been performed for other phenylacetic acid acyl glucuronides, providing frameworks that can be applied to understanding Valsartan Acyl Glucuronide behavior . The stability and reactivity profile would be influenced by valsartan's structural features, particularly around the carboxylic acid group.
Structure-reactivity correlations indicate that acyl glucuronides derived from aromatic carboxylic acids (such as would be formed from valsartan) and carboxylic acids with higher degrees of alkyl substitution at the α-carbon exhibit lower reactivity . This suggests that Valsartan Acyl Glucuronide may possess relative stability compared to acyl glucuronides of other medications. Research using NMR methods has demonstrated that some acyl glucuronides are resistant to hydrolysis or acyl migration, with half-lives exceeding 21 hours . Similar stability characteristics might apply to Valsartan Acyl Glucuronide, though specific measurements would require experimental verification.
Formation and Metabolism
Glucuronidation Process
The formation of Valsartan Acyl Glucuronide occurs through a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic process transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylic acid group of valsartan, forming an ester bond . The reaction primarily takes place in the liver, although extrahepatic sites such as the intestinal mucosa may also contribute.
Several factors can influence the rate and extent of valsartan glucuronidation, including:
-
Genetic polymorphisms in UGT enzymes
-
Age-related changes in enzyme expression
-
Disease states affecting liver function
-
Co-administered drugs that induce or inhibit UGT enzymes
-
Structural characteristics affecting UGT binding affinity
For some compounds, resistance towards glucuronidation occurs from reduced metabolic rates caused by diminished UGT binding affinities due to unfavorable active site interactions . The specific structural features of valsartan would influence its UGT binding and catalytic efficiency in a similar manner.
Metabolic Pathways
In addition to acyl glucuronidation, valsartan undergoes limited oxidative metabolism to form valsartan acid (4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid) . The relative contribution of these different metabolic pathways to valsartan clearance varies between individuals based on genetic factors, concurrent medications, and disease states.
Once formed, Valsartan Acyl Glucuronide may undergo several potential fates:
-
Direct excretion via bile or urine
-
Hydrolysis back to parent valsartan
-
Acyl migration forming positional isomers
-
Covalent binding to proteins (a theoretical concern with acyl glucuronides)
Understanding these pathways is crucial for predicting potential drug-drug interactions and variations in drug response, particularly in patient populations with altered metabolic capacity such as those with hepatic impairment.
Analytical Methods for Detection
Mass Spectrometry Techniques
Mass spectrometry represents the primary analytical technique for detecting and quantifying Valsartan Acyl Glucuronide in biological samples. Tandem mass spectrometry (MS/MS) is particularly valuable as it allows for the fragmentation of precursor ions to yield characteristic product ions that confirm metabolite identity. For valsartan, the mass spectrum shows a precursor ion at m/z 436 and a quantification ion at m/z 291 .
Table 3. Analytical Parameters for Detection of Valsartan Acyl Glucuronide
Analytical Parameter | Characteristics |
---|---|
Expected Precursor Ion [M+H]⁺ | m/z ~612 (parent + glucuronic acid) |
Characteristic Fragment Ions | Loss of glucuronic acid (-176 Da), similar fragments to valsartan |
Chromatographic Retention | Earlier elution than valsartan on reversed-phase columns |
Sample Preparation Considerations | pH control to minimize hydrolysis and acyl migration |
Stability in Biological Matrices | Limited stability; requires careful handling |
Internal Standard Options | Stable isotope-labeled analogue or structural analogue |
Common fragmentation patterns for acyl glucuronides include the neutral loss of the glucuronic acid moiety (176 Da), which serves as a diagnostic marker for confirming glucuronide conjugates. Multiple reaction monitoring (MRM) transitions can be established based on these characteristic fragmentations to enable sensitive and selective detection in complex biological matrices.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry provides the necessary separation power for analyzing Valsartan Acyl Glucuronide in biological samples. Due to the increased polarity of glucuronide conjugates compared to their parent compounds, reversed-phase chromatography requires careful optimization of mobile phase composition and pH.
Typical chromatographic conditions would include:
-
C18 or similar reversed-phase columns
-
Mobile phases containing acetonitrile or methanol with appropriate buffers
-
pH control to maintain stability of the acyl glucuronide during analysis
-
Gradient elution to achieve optimal separation from other metabolites and endogenous compounds
The retention time of Valsartan Acyl Glucuronide would be expected to be shorter than that of parent valsartan due to its increased polarity, a characteristic property of glucuronide conjugates that aids in their identification.
Quantification Methods
Accurate quantification of Valsartan Acyl Glucuronide in biological samples requires validated analytical methods with appropriate internal standards, calibration approaches, and quality control procedures. Challenges specific to acyl glucuronide quantification include their chemical instability during sample preparation and analysis, potential for interconversion between positional isomers, and matrix effects in complex biological samples.
To address these challenges, special considerations in method development include:
-
Careful control of pH and temperature during sample preparation
-
Minimizing sample processing time to prevent degradation
-
Validation of method specificity against potential interfering compounds
-
Use of stable isotope-labeled internal standards when available
-
Collection and storage protocols that preserve sample integrity
These analytical considerations are critical for accurate assessment of Valsartan Acyl Glucuronide levels in pharmacokinetic studies and clinical monitoring.
Clinical Implications
Relevance in Special Populations
The formation of Valsartan Acyl Glucuronide depends on UGT enzyme activity, which can vary in different patient populations. Several factors can influence this variability:
-
Hepatic impairment: Patients with compromised liver function may have reduced capacity for glucuronidation, potentially altering valsartan clearance pathways.
-
Pharmacogenetic variations: Polymorphisms in UGT genes can influence the rate of glucuronidation and, consequently, the exposure to both parent valsartan and its acyl glucuronide metabolite.
-
Age-related changes: Elderly patients may experience altered UGT enzyme expression and activity, potentially affecting valsartan metabolism.
-
Drug-drug interactions: Medications that induce or inhibit UGT enzymes can modulate the formation of Valsartan Acyl Glucuronide, potentially altering the drug's efficacy or safety profile.
Understanding these variations is particularly important in optimizing valsartan therapy for specific patient populations, especially those with altered drug metabolism capacity such as patients with hepatic impairment or the elderly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume